
Azetidine-3,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-3,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of two cyano groups at the 3-position of the azetidine ring further enhances its chemical properties, making it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azetidine-3,3-dicarbonitrile can be synthesized through several methods, including cyclization, nucleophilic substitution, and ring-opening reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-3-cyanopropanenitrile with ammonia or primary amines can lead to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Azetidine-3,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or alkyl groups in the presence of a base can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Azetidine-3,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Azetidine derivatives have shown potential as therapeutic agents, particularly in the development of antibiotics and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of azetidine-3,3-dicarbonitrile involves its interaction with molecular targets through its reactive cyano groups and strained ring structure. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.
Uniqueness: Azetidine-3,3-dicarbonitrile is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable
Propriétés
Formule moléculaire |
C5H5N3 |
|---|---|
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
azetidine-3,3-dicarbonitrile |
InChI |
InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2 |
Clé InChI |
OYWMIKQBHQELLS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)

![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
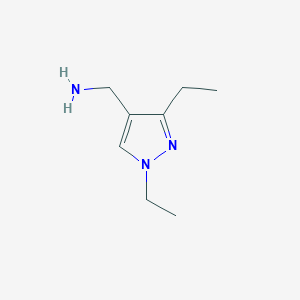

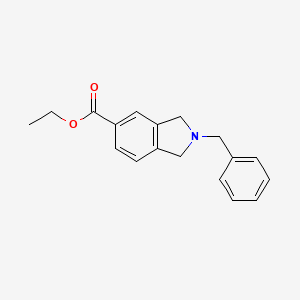

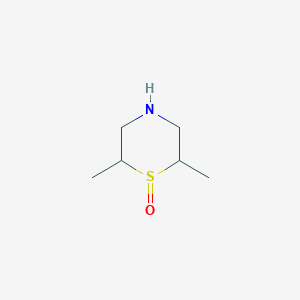
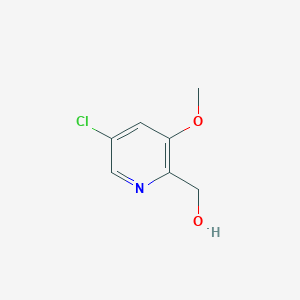
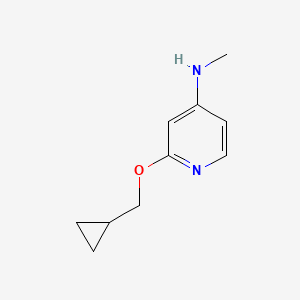

![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
